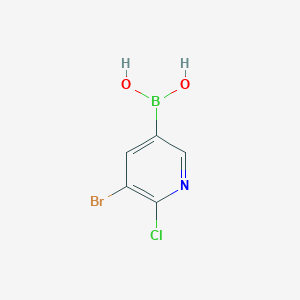
octahydro-1H-indol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-1H-indol-5-ol: is a heterocyclic organic compound with the molecular formula C8H15NO . It is a derivative of indole, which is a significant structure in many natural products and pharmaceuticals. The compound is characterized by its octahydroindole core, which is a fully saturated indole ring system, and a hydroxyl group attached to the fifth position of the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-indol-5-ol can be achieved through various methods. One common approach involves the hydrogenation of indole derivatives under high pressure and in the presence of a catalyst such as palladium on carbon. This process reduces the double bonds in the indole ring, resulting in the formation of the octahydroindole structure. The hydroxyl group can then be introduced through selective oxidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Octahydro-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group, resulting in a fully saturated indole ring.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated indole derivatives.
Substitution: Formation of various substituted octahydroindole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Octahydro-1H-indol-5-ol is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. Their ability to interact with biological macromolecules makes them useful in drug discovery and development.
Medicine: The compound and its derivatives have shown promise in the treatment of various diseases, including cancer and neurological disorders. Their ability to modulate specific biological pathways makes them attractive candidates for therapeutic development.
Industry: this compound is used in the production of agrochemicals, dyes, and polymers. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of octahydro-1H-indol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the indole ring system allow the compound to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This can result in the inhibition or activation of specific biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Indole: The parent compound of octahydro-1H-indol-5-ol, characterized by an unsaturated ring system.
Tetrahydroindole: A partially saturated derivative of indole with four hydrogen atoms added to the ring.
Hexahydroindole: Another partially saturated derivative with six hydrogen atoms added.
Uniqueness: this compound is unique due to its fully saturated ring system and the presence of a hydroxyl group. This combination of features provides distinct chemical reactivity and biological activity compared to other indole derivatives. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile and valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
2,3,3a,4,5,6,7,7a-octahydro-1H-indol-5-ol |
InChI |
InChI=1S/C8H15NO/c10-7-1-2-8-6(5-7)3-4-9-8/h6-10H,1-5H2 |
Clave InChI |
PWWFNVMSRVDWNT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CCN2)CC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-N-prop-2-ynyl-acetamide](/img/structure/B13488542.png)
![Phenylmethyl [2-hydroxy-1-(2-thienylmethyl)ethyl]carbamate](/img/structure/B13488548.png)





![2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13488578.png)
![2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13488579.png)
![1-aminospiro[2.5]octane-1-carboxylic Acid](/img/structure/B13488582.png)
![2-Azaspiro[4.5]decan-6-one](/img/structure/B13488588.png)

![4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one](/img/structure/B13488601.png)
